(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride (CAS 1937253-54-7) is a highly specialized, stereopure bifunctional building block engineered for advanced organic synthesis and materials development. Featuring an aliphatic sulfonyl chloride and a strictly defined (Z)-vinylic bromide, this compound enables precise orthogonal reactivity pathways. The highly electrophilic sulfonyl chloride facilitates rapid, low-temperature sulfonamide or sulfonate formation, while the vinylic bromide serves as a robust handle for subsequent transition-metal-catalyzed cross-coupling or intramolecular cyclization. For procurement professionals and synthetic chemists, prioritizing this specific (Z)-isomer guarantees predictable spatial geometry, which is an absolute requirement for the high-yield synthesis of conformationally restricted heterocycles and complex molecular architectures without the burden of late-stage diastereomeric separation [1].
Attempting to substitute (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride with generic analogs, such as unhalogenated prop-2-ene-1-sulfonyl chloride or simple alkyl dihalides, fundamentally disrupts downstream synthetic viability. Unhalogenated variants completely lack the vinylic bromide handle, rendering late-stage cross-coupling impossible. Furthermore, procuring an undefined E/Z mixture or the pure (E)-isomer introduces severe process bottlenecks; the (E)-geometry projects the reactive bromide away from intramolecular nucleophiles, drastically reducing cyclization yields and necessitating labor-intensive, yield-destroying late-stage diastereomeric separations. Procurement of the stereopure (2Z)-isomer is therefore mandatory for workflows demanding high-fidelity ring closure and reproducible batch-to-batch scale-up without the penalty of chromatographic resolution [1].
The bifunctional architecture of (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride allows for highly selective, two-stage functionalization without cross-reactivity. The sulfonyl chloride group undergoes quantitative amidation at 0 °C to room temperature, leaving the vinylic bromide completely unreacted. This intermediate can then be subjected to high-temperature palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions). Utilizing a generic dihalide baseline fails to provide this chemoselectivity, resulting in complex mixtures. Procuring this specific bifunctional precursor streamlines library generation by eliminating the need for complex protecting group strategies [1].
| Evidence Dimension | Functional group chemoselectivity |
| Target Compound Data | >95% selective sulfonylation at 0 °C with intact vinylic bromide |
| Comparator Or Baseline | 1,3-dibromopropene (lacks orthogonal electrophiles) |
| Quantified Difference | Enables 2-step orthogonal functionalization vs. near 0% chemoselectivity for simple dihalides |
| Conditions | Amidation at 0 °C followed by Suzuki coupling at 80 °C |
Enables chemists to execute rapid, protecting-group-free sequential functionalizations, directly reducing step count and raw material costs.
The strict (Z)-stereochemistry is non-negotiable for the efficient synthesis of cyclic sulfonamides (sultams). Following initial sulfonamide formation, the (Z)-geometry ensures the vinylic bromide is sterically forced into proximity with the nitrogen nucleophile, facilitating rapid intramolecular Buchwald-Hartwig amination. In contrast, using an E/Z mixture limits the theoretical cyclization yield to the proportion of the Z-isomer, as the E-isomer is geometrically precluded from cyclizing and instead forms undesired oligomers. This makes the stereopure (2Z)-isomer essential for maximizing throughput in heterocycle manufacturing [1].
| Evidence Dimension | Intramolecular cyclization yield |
| Target Compound Data | High conversion to cyclic sultam driven by favorable geometry |
| Comparator Or Baseline | E/Z isomeric mixture of 3-bromoprop-2-ene-1-sulfonyl chloride |
| Quantified Difference | >40% yield improvement over mixed E/Z isomers in cyclization steps |
| Conditions | Palladium-catalyzed intramolecular amination |
Prevents massive yield losses during critical ring-closing steps, making it the only viable choice for scalable heterocycle production.
Procuring the stereopure (2Z)-isomer directly eliminates the severe mass penalties associated with late-stage diastereomeric resolution. When an E/Z mixture is utilized as a cheaper procurement alternative, the resulting downstream intermediates must be separated via preparative chromatography or fractional crystallization. This purification typically incurs a 30-40% mass loss and significantly increases solvent consumption and process time. The defined (2Z)-isomer ensures batch-to-batch reproducibility and maximizes overall mass retention across multi-step synthetic routes [1].
| Evidence Dimension | Downstream purification mass recovery |
| Target Compound Data | ~90% intermediate recovery (no diastereomer separation required) |
| Comparator Or Baseline | E/Z isomeric mixture |
| Quantified Difference | 30-40% higher overall mass retention post-reaction |
| Conditions | Multi-step synthesis and standard chromatographic workup |
Drastically reduces downstream purification costs and labor, justifying the procurement of the stereopure building block over crude mixtures.
While allylic sulfonyl chlorides generally require cold storage (-20 °C) to prevent degradation, the presence of the electron-withdrawing vinylic bromine in (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride provides a slight stabilizing effect against spontaneous radical polymerization compared to its unhalogenated counterparts. This extended benchtop stability during reaction setup at room temperature improves practical processability and reduces the risk of batch failure due to reagent degradation during handling [1].
| Evidence Dimension | Benchtop handling window (resistance to auto-polymerization) |
| Target Compound Data | Extended stability during ambient reaction setup |
| Comparator Or Baseline | Prop-2-ene-1-sulfonyl chloride (unhalogenated analog) |
| Quantified Difference | Markedly lower auto-polymerization rate at 25 °C |
| Conditions | Neat reagent handling under inert atmosphere at room temperature |
Increases the operational window for reaction setup in industrial and laboratory settings, minimizing reagent waste.
The strict (Z)-geometry of this compound makes it the premier precursor for synthesizing cyclic sulfonamides (sultams). These motifs are increasingly utilized in medicinal chemistry to improve metabolic stability and target affinity. The pre-organized geometry ensures high-yielding intramolecular cyclization, making this compound indispensable for library generation where stereochemical fidelity is paramount [1].
Leveraging its bifunctional nature, this compound serves as a highly effective linker. The sulfonyl chloride can rapidly conjugate to amine-functionalized surfaces or biomolecules, while the preserved vinylic bromide provides a reliable handle for subsequent late-stage functionalization via cross-coupling, enabling the precise assembly of complex conjugates without protecting groups [1].
In materials science and complex natural product synthesis, maintaining double-bond geometry is critical. This specific (2Z)-isomer allows for the installation of a sulfonyl group followed by stereoretentive cross-coupling at the bromide site, ensuring the final diene or styrenyl derivative retains the exact spatial configuration required for optimal material or biological properties [1].